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Compound of Interest

N,N,N',N"-
Compound Name: o
Tetramethylmethanediamine

Cat. No.: B1346908

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and
synthesis of bis(dimethylamino)methane, also known as N,N,N',N'-
tetramethylmethanediamine. The information is intended to serve as a valuable resource for
researchers and professionals in the fields of organic synthesis, analytical chemistry, and drug
development who utilize or encounter this versatile reagent.

Spectroscopic Data

The following tables summarize the key spectroscopic data for bis(dimethylamino)methane,
providing a quantitative reference for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Spectroscopic Data for Bis(dimethylamino)methane
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Chemical Shift (8)

Coupling Constant

Multiplicit Assignment
ppm pRETY 9 (J) Hz
Methylene protons (-
2.582 Singlet Y P (
CH2-)
Methyl protons (-
2.148 Singlet P (

N(CHs)2)

Reference: FRANKISS, S.G. J.PHYS.CHEM. 67, 752 (1963) in CCla solution.[1]

Table 2: 13C NMR Spectroscopic Data for Bis(dimethylamino)methane

Chemical Shift (d) ppm

Assignment

~75-85

Methylene carbon (-CHz-)

~40-50

Methyl carbons (-N(CHs)2)

Note: Experimentally obtained high-resolution spectra for 13C NMR of
bis(dimethylamino)methane are not readily available in the public domain. The chemical shifts
presented here are estimates based on typical values for similar amine structures and data

from related compounds.

Infrared (IR) Spectroscopy

Table 3: Key Infrared Absorption Bands for Bis(dimethylamino)methane

Wavenumber (cm~?) Intensity Assignment
2950-2800 Strong C-H stretching (aliphatic)
) C-H bending (methylene and
1470-1440 Medium
methyl)
C-N stretching (aliphatic
1250-1020 Strong

amine)
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Note: As a tertiary amine, bis(dimethylamino)methane does not exhibit N-H stretching or
bending vibrations.[2] The spectrum is characterized by strong C-H and C-N stretching and
bending modes.

Mass Spectrometry (MS)

Table 4: Major Mass Spectrometric Fragments for Bis(dimethylamino)methane

m/z Relative Intensity Proposed Fragment
102 Moderate [M]* (Molecular lon)
58 High [CH2=N(CH3)2]*

44 High [HN(CHs3)2]*

42 Moderate [CH2=NCHs]*

Note: The fragmentation of bis(dimethylamino)methane is characteristic of aliphatic amines,
with the most prominent fragmentation being a-cleavage to form a stable iminium cation. The
presence of two nitrogen atoms results in an even molecular weight, consistent with the
nitrogen rule.[2][3][4]

Experimental Protocols

The following sections detail the methodologies for the synthesis and spectroscopic analysis of
bis(dimethylamino)methane.

Synthesis of Bis(dimethylamino)methane

This protocol is adapted from a procedure published in Organic Syntheses.[5]
Materials:

e Aqueous 30% formaldehyde (1.0 mole)

e 40% aqueous solution of dimethylamine (2.0 moles)

¢ Solid potassium hydroxide
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e Potassium hydroxide pellets (for drying)
Equipment:

500-mL round-bottomed flask

Magnetic stirring bar

Dropping funnel

Ice bath

Vigreux column for distillation

Procedure:

A 500-mL round-bottomed flask equipped with a magnetic stirring bar and a dropping funnel
is charged with 100 g (1.0 mole) of aqueous 30% formaldehyde.

e The solution is stirred and cooled in an ice bath while 225 g (2.0 moles) of a 40% aqueous
solution of dimethylamine is added dropwise.

e The resulting aqueous solution is allowed to stand overnight at room temperature.

e The solution is then saturated with solid potassium hydroxide, leading to the formation of two
layers.

e The layers are separated, and the upper organic layer is dried over potassium hydroxide
pellets.

e The drying agent is removed, and the product is distilled at atmospheric pressure through a
Vigreux column to yield bis(dimethylamino)methane (boiling point: 81.5-83°C).
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Synthesis of Bis(dimethylamino)methane

NMR Spectroscopy

Sample Preparation:

e For a standard 5 mm NMR tube, dissolve approximately 10-20 mg of
bis(dimethylamino)methane in 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-
d, CDCIs).

e Ensure the sample is completely dissolved to form a homogeneous solution.

« Filter the solution through a pipette with a small cotton or glass wool plug directly into the
NMR tube to remove any particulate matter.

1H NMR Spectroscopy Protocol:

Instrument: A standard NMR spectrometer (e.g., 300 MHz or higher).

Solvent: Chloroform-d (CDCIs).

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Acquisition Parameters:
o Number of scans: 16-32 (adjust for desired signal-to-noise ratio).
o Relaxation delay: 1-2 seconds.

o Pulse width: Typically a 30-45 degree pulse.
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o Spectral width: Approximately 10-12 ppm.

o Processing: Apply a Fourier transform to the acquired free induction decay (FID) and phase
correct the resulting spectrum.

13C NMR Spectroscopy Protocol:

Instrument: A standard NMR spectrometer with a carbon probe.
e Solvent: Chloroform-d (CDCls).
o Reference: The solvent peak of CDCls is typically referenced to 77.16 ppm.

e Acquisition Parameters:

[e]

Mode: Proton-decoupled.

o

Number of scans: 1024 or higher, as 13C has a low natural abundance.

[¢]

Relaxation delay: 2-5 seconds.

[¢]

Pulse width: Typically a 30-45 degree pulse.

[e]

Spectral width: Approximately 200-220 ppm.

e Processing: Apply a Fourier transform to the FID and phase correct the spectrum.

FTIR Spectroscopy

Procedure for Neat Liquid Analysis using ATR-FTIR:

e Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated
Total Reflectance (ATR) accessory (e.g., with a diamond crystal).

o Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

o Sample Application: Place a small drop of neat bis(dimethylamino)methane directly onto the
ATR crystal, ensuring complete coverage of the crystal surface.[5]
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o Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added at a
resolution of 4 cm~1.[6]

e Processing: The instrument software will automatically ratio the sample spectrum against the
background spectrum to produce the final absorbance or transmittance spectrum.

» Cleaning: After analysis, clean the ATR crystal thoroughly with a suitable solvent (e.g.,
isopropanol) and a soft tissue.

Mass Spectrometry

Protocol for GC-MS Analysis:

e Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an
Electron lonization (EI) source.

» Sample Preparation: Prepare a dilute solution of bis(dimethylamino)methane in a volatile
organic solvent (e.g., dichloromethane or hexane).

e Gas Chromatography (GC) Conditions:
o Column: A non-polar or mid-polar capillary column (e.g., DB-5ms).
o Injection Volume: 1 pL.
o Inlet Temperature: 250°C.
o Carrier Gas: Helium at a constant flow rate.

o Oven Temperature Program: Start at a low temperature (e.g., 50°C), hold for a few
minutes, then ramp up to a higher temperature (e.g., 250°C) to ensure elution of the
compound.

e Mass Spectrometry (MS) Conditions:
o lonization Mode: Electron lonization (EIl) at 70 eV.

o Source Temperature: 230°C.
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o Mass Range: Scan from m/z 35 to 200.

o Data Analysis: Identify the peak corresponding to bis(dimethylamino)methane in the total ion
chromatogram and analyze the corresponding mass spectrum for the molecular ion and
characteristic fragment ions.

Chemical Reactivity and Applications

Bis(dimethylamino)methane is a valuable C1 building block in organic synthesis, primarily used
in Mannich-type reactions for the aminomethylation of various nucleophiles.[3] It serves as a
convenient and storable source of the dimethylaminomethyl cation, [(CH3)2NCHz]*.

Formation of the Electrophilic Iminium lon

In the presence of an acid or an electrophile, bis(dimethylamino)methane readily eliminates a
molecule of dimethylamine to generate the highly reactive Eschenmoser's salt precursor, the
dimethylaminomethyl cation.

[Bis(dimethylamino)methane] Elimination Dimethylaminomethyl Cation

I A

» Intermediate Complex )

\
( Electrophile (e.g., H*, Acyl halide) ] Elimination Dimethylamine

Click to download full resolution via product page

Generation of the Electrophilic Species

This electrophilic species can then react with a wide range of nucleophiles, including enolates,
silyl enol ethers, and electron-rich aromatic compounds, to introduce a dimethylaminomethyl
group. This functionality can be further elaborated, for instance, by elimination to form an
exocyclic methylene group or by quaternization and subsequent displacement.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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